molecular formula C6H15NO5 B015948 D-Glucamine CAS No. 488-43-7

D-Glucamine

Cat. No.: B015948
CAS No.: 488-43-7
M. Wt: 181.19 g/mol
InChI Key: SDOFMBGMRVAJNF-SLPGGIOYSA-N
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Description

It is also employed in the treatment of various autoimmune diseases such as rheumatoid arthritis and psoriasis . Bioral works by inhibiting the activity of T cells, which are crucial components of the immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclosporine involves the fermentation of the fungus Tolypocladium inflatum. The process includes several steps of extraction and purification to isolate the active compound. The fermentation is typically carried out under controlled conditions to optimize the yield of cyclosporine .

Industrial Production Methods

Industrial production of cyclosporine involves large-scale fermentation followed by a series of purification steps, including solvent extraction, chromatography, and crystallization. The final product is formulated into various dosage forms such as capsules, injections, and topical solutions .

Chemical Reactions Analysis

Types of Reactions

Cyclosporine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cyclosporine metabolites, which can have different pharmacological properties .

Scientific Research Applications

Brain Slice Preparation

One of the notable applications of D-Glucamine is in the preparation of acute brain slices. The N-methyl-D-glucamine protective recovery method has been optimized to enhance neuronal preservation during brain slice preparation. This method allows for improved viability and functionality of neurons, facilitating detailed investigations into brain function through techniques such as patch clamp electrophysiology. Studies have demonstrated that this method significantly improves the speed and reliability of gigaohm seal formation during recordings, which is crucial for studying synaptic connectivity in various animal models, including transgenic mice and human specimens .

Table 1: Comparison of Neuronal Preservation Techniques

TechniqueNeuronal PreservationSpeed of Gigaohm Seal FormationCompatibility with Species
Traditional MethodsModerateSlowLimited
N-Methyl-D-Glucamine MethodHighFastWide (Juvenile & Adult)

Ion Exchange Applications

This compound derivatives are utilized in ion exchange processes, particularly for the removal of vanadium ions (V(V)) from aqueous solutions. Studies have shown that ion exchangers functionalized with N-methyl-D-glucamine exhibit high efficiency in adsorbing V(V) ions, making them valuable for environmental remediation and water treatment applications. The effectiveness varies with the concentration of V(V) ions, demonstrating a clear relationship between initial concentration and removal efficiency .

Case Study: Ion Exchange Efficiency
A study measured the removal rates of V(V) ions using different ion exchange resins functionalized with N-methyl-D-glucamine groups. The results indicated removal efficiencies exceeding 99% at lower concentrations (10 mg/L) but decreasing as concentrations increased.

Diagnostic Applications

This compound is also employed in the development of contrast agents for medical imaging. Its chemical properties enhance the visibility of tissues and organs during imaging procedures such as MRI and CT scans. This application is particularly relevant in oncology, where accurate imaging is critical for diagnosis and treatment planning .

Antioxidant Activity

Research has explored the antioxidant properties of this compound complexes, particularly its dithiocarbamate derivatives. These compounds have been studied for their potential to mitigate oxidative stress in biological systems, which is relevant for conditions such as cardiovascular diseases .

Table 2: Antioxidant Activity Comparison

Compound TypeAntioxidant ActivityMechanism
This compound DithiocarbamateHighReactive Oxygen Species Scavenging
Standard AntioxidantsVariableVaries by compound

Mechanism of Action

Cyclosporine exerts its effects by binding to the cytoplasmic protein cyclophilin in T cells. This complex inhibits the enzyme calcineurin, preventing the dephosphorylation and activation of the nuclear factor of activated T cells (NF-AT). As a result, the transcription of interleukin-2 and other cytokines is suppressed, leading to reduced T cell activation and proliferation .

Comparison with Similar Compounds

Cyclosporine is often compared with other immunosuppressive agents such as tacrolimus, sirolimus, and mycophenolate mofetil. While all these compounds inhibit the immune response, cyclosporine is unique in its specific mechanism of action involving calcineurin inhibition .

Similar Compounds

Biological Activity

D-Glucamine, also known as D-glucosamine, is an amino sugar that plays a significant role in various biological processes, particularly in the context of human health and disease. This article explores the biological activity of this compound, focusing on its effects in antimicrobial activity, cancer treatment, and its potential role in osteoarthritis management.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of D-glucosamine exhibit notable antimicrobial properties. A series of Schiff bases synthesized from D-glucosamine were evaluated for their effectiveness against various bacterial strains and fungi. The presence of the sugar moiety was found to be essential for biological activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Table 1: Antimicrobial Activity of D-Glucosamine Derivatives

CompoundBacterial StrainFungal StrainActivity Level
Schiff Base 1Staphylococcus aureusCandida albicansHigh
Schiff Base 2Escherichia coliAspergillus nigerModerate
Schiff Base 3Pseudomonas aeruginosa-Low

2. Cancer Treatment

D-Glucosamine has been investigated for its potential anti-cancer properties, particularly in breast cancer. A study examined the effects of N-acetyl-D-glucosamine (D-GlcNAc) on breast cancer cell lines (MCF-7 and 4T1). The results indicated that D-GlcNAc significantly reduced cell proliferation rates and increased apoptosis through enhanced expression of the Fas receptor. Additionally, in a xenograft model, administration of D-GlcNAc led to a marked reduction in tumor size and angiogenesis .

Case Study: Effects of D-GlcNAc on Breast Cancer

  • Objective : To assess the inhibitory effect of D-GlcNAc on breast cancer cells.
  • Methodology : Cell lines were treated with varying concentrations (0.5 mM to 4 mM) of D-GlcNAc for 72 hours.
  • Findings :
    • Increased apoptosis in treated cells compared to control.
    • Significant reduction in tumor size in animal models (p < 0.01).

3. Osteoarthritis Management

D-Glucosamine is widely recognized for its chondroprotective effects, particularly in the treatment of osteoarthritis (OA). Research indicates that D-glucosamine enhances the production of hyaluronic acid (HA) by synovial cells and chondrocytes, which is crucial for joint lubrication and health. It also promotes osteoblastic differentiation and mineralization while inhibiting factors that lead to osteoclast activation .

Table 2: Effects of D-Glucosamine on Joint Health

ParameterEffect
Hyaluronic Acid ProductionIncreased (>10-fold)
Osteoblast MineralizationEnhanced
RANKL ExpressionReduced

Q & A

Q. What are the established methods for synthesizing and characterizing D-Glucamine, and how do they ensure structural fidelity?

Basic Research Focus
this compound (1-amino-1-deoxy-D-sorbitol) is synthesized via catalytic hydrogenation of D-glucosamine or reductive amination of D-sorbitol derivatives. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR resolves proton environments (e.g., δ 3.77–3.52 ppm for hydroxylated carbons, δ 2.90–2.73 ppm for amine protons) .
  • Chromatographic Purity Analysis : HPLC or LC-MS to confirm ≥95% purity, critical for reproducibility in downstream applications .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and N.
    Methodological Note : For novel derivatives (e.g., stearoyl-glycine-glucamides), thixotropic hydrogel formation requires tuning substituents (e.g., methyl groups on amides) to modulate intermolecular interactions .

Q. How can researchers design experiments to evaluate this compound’s anti-fouling properties in polymer films?

Advanced Research Focus
this compound’s anti-fouling efficacy is tested via covalent immobilization on reactive polymer multilayers (e.g., PEI/PVDMA):

Layer-by-Layer (LbL) Fabrication : Alternating deposition of poly(ethylene imine) (PEI) and poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) on glass substrates, followed by glucamine conjugation via 1,4-conjugate addition .

Cell Adhesion Assays : COS-7 fibroblasts or hTCEpi corneal cells are cultured on functionalized films. Non-specific attachment is quantified via fluorescence microscopy after 24–48 hours .

Controlled RGD Integration : Co-immobilization with RGD peptides enables selective cell adhesion studies, balancing anti-fouling and bioactive motifs .

Q. What strategies resolve contradictions in this compound’s bioactivity data across different experimental models?

Data Contradiction Analysis
Discrepancies in anti-fouling performance (e.g., SAMs vs. polymer films) arise from:

  • Surface Topography : Gold-coated SAMs vs. azlactone-functionalized multilayers alter glucamine’s accessibility .
  • Cell Line Variability : COS-7 fibroblasts (high adhesion) vs. hTCEpi (low adhesion) require normalization to substrate stiffness and serum protein content .
    Resolution Framework :
  • Use standardized negative controls (e.g., RDG-scrambled peptides) to isolate specific vs. non-specific interactions.
  • Report film thickness (ellipsometry) and glucamine density (XPS) to enable cross-study comparisons .

Q. How can this compound derivatives be optimized for hydrogel applications, and what analytical methods validate their performance?

Advanced Material Design
Derivatization with hydrophobic groups (e.g., stearoyl) enhances hydrogel stability:

  • Synthesis : Stearoyl chloride reacted with glucamine’s amine group under anhydrous conditions, purified via column chromatography .
  • Thixotropy Testing : Rheological measurements (e.g., strain sweeps) confirm self-healing properties. Methylated amides reduce hydrogen bonding, lowering gel rigidity .
  • Biocompatibility : MTT assays on NIH/3T3 fibroblasts assess cytotoxicity, with ≥80% viability as threshold .

Q. What experimental protocols ensure reproducibility in this compound-based studies?

Methodological Rigor

  • Detailed Deposition Parameters : For LbL films, specify polymer concentrations (20 mM PEI/PVDMA in acetone), rinse times (30 sec), and bilayer counts (10 cycles) .
  • Batch Consistency : Pre-purify glucamine via recrystallization (ethanol/water) and validate via 1H^1H-NMR to minimize impurities .
  • Environmental Controls : Adhere to waste management protocols (e.g., segregated storage for glucamine-contaminated solvents) to comply with safety guidelines .

Q. How do researchers integrate this compound into combinatorial approaches for biomaterial functionalization?

Advanced Application

  • Dual-Functional Surfaces : Co-immobilize glucamine with bioactive motifs (e.g., RGD) using molar ratio gradients (e.g., 1:1 to 1:10) to study competitive binding .
  • High-Throughput Screening : Microarray platforms test 100+ glucamine-peptide combinations for cell adhesion/repulsion profiles .
  • In Vivo Translation : For corneal implants, combine glucamine’s anti-fouling properties with collagen-mimetic peptides to enhance biocompatibility .

Q. What are the critical considerations for reporting this compound research in academic manuscripts?

Academic Reporting Standards

  • Experimental Section : Describe synthetic routes, purification steps, and characterization data for novel derivatives. Limit main text to 5 compounds; others go to supplements .
  • Anti-Fouling Data : Include negative controls (e.g., unmodified films) and statistical analysis (e.g., ANOVA for cell counts) .
  • Ethical Compliance : Disclose funding sources and safety protocols (e.g., H313/H333 hazard handling) .

Properties

IUPAC Name

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOFMBGMRVAJNF-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032334
Record name 1-Amino-1-deoxy-D-glucitol
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-43-7
Record name Glucamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucamine
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Record name 1-Amino-1-deoxy-D-glucitol
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Record name 1-amino-1-deoxy-D-glucitol
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Record name GLUCAMINE
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Synthesis routes and methods I

Procedure details

1H NMR of IV, Na-salt (500 MHz, D2O, 2 mM NaHCO2, 30° C.): δ=5.473 (m, 2 —CH═CH— of DOPE), 5.328 (m, OCH2CHCH2O of DOPE), 4.574 and 4.473 (m, HA: H−1 of GlcNAc, H−1 of GlcA; CO—OCHCHCH2 of DOPE), 4.246 (dd, J=12.3 Hz, J=6.8 Hz, CO—OCHCHCH2 of DOPE), 4.027 (t, J=5.7 Hz, POCH2CH2N of DOPE), 3.95-3.34 (HA: H−2÷H-6 of GlcNAc, H−2÷H−5 of GlcA; POCH2CHCH2 of DOPE), 2.413 (m, 2 CH2COO of DOPE), 2.302 (m, 2 CH2CON), 2.049 (m, 2 CH2CH═CHCH2 of DOPE), 2.039 (m, NCOCH2 of GlcNAc), 1.630 (m, 2 CH2CH2CON and 2 CH2CH2COO of DOPE), 1.306 (m, —CH2— of DOPE), 0.892 (˜t, 2 CH2 of DOPE) ppm.
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Synthesis routes and methods II

Procedure details

1H NMR of IV, Na-salt (500 MHz, D2O, 2 mM NaHCO3, 30° C.): δ=5.473 (m, 2 —CH═CH— of DOPE), 5.328 (m, OCH2CHCH2O of DOPE), 4.574 and 4.473 (m, HA: H-1 of GlcNAc, H-1 of GlcA; CO—OCHCHCH2 of DOPE), 4.246 (dd, J=12.3 Hz, J=6.8 Hz, CO—OCHCHCH2 of DOPE), 4.027 (t, J=5.7 Hz, POCH2CH2N of DOPE), 3.95-3.34 (HA: H-2+H-6 of GlcNAc, H-2+H-5 of GlcA; POCH2CHCH2 of DOPE), 2.413 (m, 2 CH2COO of DOPE), 2.302 (m, 2 CH2CON), 2.049 (m, 2 CH2CH═CHCH2 of DOPE), 2.039 (m, NCOCH3 of GlcNAc), 1.630 (m, 2 CH2CH2CON and 2 CH2CH2COO of DOPE), 1.306 (m, —CH2— of DOPE), 0.892 (˜t, 2 CH3 of DOPE) ppm.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Galactose
D-Glucamine
1-Amino-1-deoxyfructose
D-Glucamine
(3S,4R,5R)-6-amino-1,3,4,5-tetrahydroxyhexan-2-one
D-Glucamine
D-Glucamine
1-(Oxiran-2-yl)butane-1,2,3,4-tetrol
D-Glucamine
Reactant of Route 6
D-Glucamine

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